molecular formula C10H19NO4S B2442718 ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate CAS No. 1195292-70-6

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate

Cat. No.: B2442718
CAS No.: 1195292-70-6
M. Wt: 249.33
InChI Key: CNAMMIWTQITTHV-VHSXEESVSA-N
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Description

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is a chemical compound with a complex structure that includes a quinolizidine ring system

Scientific Research Applications

Chemistry

In chemistry, ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.

Biology

In biological research, this compound can be used to study the effects of quinolizidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine

Medicinally, this compound has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with improved efficacy and safety profiles.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate typically involves the formation of the quinolizidine ring system followed by the introduction of the sulfate group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the quinolizidine ring system.

    Functional Group Transformations: Introduction of the sulfate group can be achieved through reactions with sulfuric acid or other sulfate donors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure the desired product’s quality and yield. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinolizidine ring system.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce various reduced forms of the quinolizidine ring.

Mechanism of Action

The mechanism of action of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The quinolizidine ring system can interact with enzymes, receptors, or other proteins, leading to various biological effects. The sulfate group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic compound with a similar ring structure.

    Quinolizidine: The parent compound of the quinolizidine ring system.

    Piperidine: A simpler nitrogen-containing ring system that shares some structural features.

Uniqueness

((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is unique due to its specific stereochemistry and the presence of the sulfate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c12-16(13,14)15-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10H,1-8H2,(H,12,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAMMIWTQITTHV-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)COS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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